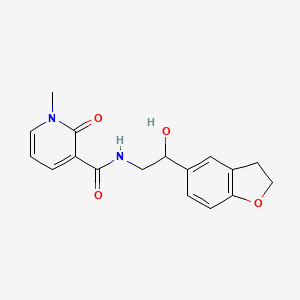

Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzenesulfonamide . It is a complex organic molecule that has potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of new benzenesulfonamide derivatives has been described in the literature . These compounds were synthesized as part of a study investigating their potential as anticancer and antimicrobial agents . Another study reported the synthesis of benzenesulfonamide analogs as potential inhibitors of the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases .Chemical Reactions Analysis

Benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase IX, a potential target for novel antiproliferative agents . They have also been identified as kinase inhibitors with promising anticancer properties .科学的研究の応用

Anti-Inflammatory and Anticancer Activities

A study by Küçükgüzel et al. (2013) synthesized novel benzenesulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls. Moreover, some derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting their potential as therapeutic agents against inflammation and possibly HCV infection (Küçükgüzel et al., 2013).

Enzyme Inhibition and Molecular Docking

Alyar et al. (2019) reported on the synthesis of new Schiff bases from sulfa drugs exhibiting significant enzyme inhibitory activities. These activities include inhibition of cholesterol esterase, tyrosinase, and α-amylase, with potential implications for treating conditions related to enzyme dysregulation. The molecular docking studies provided insights into the potential binding modes of the compounds, indicating their specificity and potency as enzyme inhibitors (Alyar et al., 2019).

Photodynamic Therapy Applications

Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT). These compounds showed high singlet oxygen quantum yields, making them promising candidates for cancer treatment via PDT. Their photophysical and photochemical properties indicate their potential as Type II photosensitizers, suitable for targeting cancer cells (Pişkin et al., 2020).

Occurrence and Environmental Impact

Herrero et al. (2014) reviewed the analytical methods, occurrence, and environmental impact of benzenesulfonamide derivatives, including their presence in water and air matrices. This study highlights the environmental relevance of these compounds, classified as emerging organic pollutants due to their ubiquity and potential toxic effects (Herrero et al., 2014).

Antimicrobial and Antifungal Agents

Research by Bekhit et al. (2008) on pyrazolyl benzenesulfonamide derivatives revealed their potential as anti-inflammatory and antimicrobial agents. Some compounds exhibited superior anti-inflammatory activity and selective COX-2 enzyme inhibition, alongside promising gastrointestinal safety profiles. Additionally, these compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Bekhit et al., 2008).

作用機序

Target of Action

The primary target of this compound is Carbonic Anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and a proton . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .

Biochemical Pathways

The inhibition of CA IX affects the pH regulation in tumor cells, disrupting their metabolism . This disruption can lead to cell death, thereby inhibiting tumor growth .

Result of Action

The inhibition of CA IX by this compound leads to a significant increase in the annexin V-FITC percent, indicating the induction of apoptosis in MDA-MB-231 cells . This suggests that the compound has a potent anti-proliferative effect on tumor cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can enhance the expression of CA IX, potentially increasing the compound’s effectiveness . .

将来の方向性

Given the potential applications of benzenesulfonamide derivatives in medicinal chemistry, future research could focus on further exploring their biological activities and optimizing their properties for specific applications . This could include studies on their synthesis, mechanism of action, and safety profile.

生化学分析

Biochemical Properties

Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This compound inhibits CA IX, thereby interfering with the enzyme’s role in regulating pH and promoting tumor growth . Additionally, it has been shown to interact with other biomolecules such as carbonic anhydrase II (CA II), although with less selectivity .

Cellular Effects

The effects of Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, on various cell types are profound. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, this compound induces apoptosis and inhibits cell proliferation . It affects cell signaling pathways by modulating the activity of enzymes involved in maintaining cellular pH and metabolic processes. This modulation leads to altered gene expression and metabolic shifts that are detrimental to cancer cell survival.

Molecular Mechanism

At the molecular level, Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, exerts its effects primarily through enzyme inhibition. It binds to the active site of carbonic anhydrase IX, blocking its activity and preventing the enzyme from catalyzing the reversible hydration of carbon dioxide . This inhibition disrupts the pH regulation in tumor cells, leading to an acidic environment that is unfavorable for cancer cell growth. Additionally, the compound may influence gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of carbonic anhydrase IX and prolonged anti-proliferative effects on cancer cells . The stability and efficacy of the compound may decrease with prolonged storage or exposure to light and heat.

Dosage Effects in Animal Models

The effects of Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, is involved in metabolic pathways that include its interaction with enzymes like carbonic anhydrase IX and II . The compound’s inhibition of these enzymes affects metabolic flux, particularly in pathways related to pH regulation and anaerobic glycolysis. This disruption can lead to changes in metabolite levels, contributing to its anti-cancer effects.

Transport and Distribution

Within cells and tissues, Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its accumulation in tumor tissues where carbonic anhydrase IX is overexpressed . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, is primarily within the cytoplasm where it interacts with carbonic anhydrase IX . This localization is crucial for its inhibitory activity, as it needs to be in proximity to the enzyme’s active site. Additionally, any post-translational modifications or targeting signals that direct the compound to specific cellular compartments can influence its activity and function.

特性

IUPAC Name |

(NE)-N-[(5E)-5-(dimethylaminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-4-17-13(18)12(10-16(2)3)21-14(17)15-22(19,20)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10+,15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKZMUGMNLRVRH-CXQIITPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CN(C)C)SC1=NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=O)/C(=C\N(C)C)/S/C1=N/S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)

![3-[3-(pyrrolidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)

![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2970093.png)

![ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)

![3-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-phenylurea](/img/structure/B2970102.png)